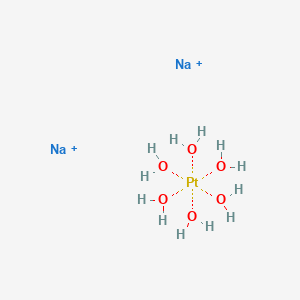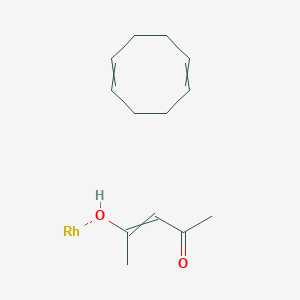
(3Z)-4-(rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-4-(Rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene is a complex organic compound with a unique structure that includes both a rhodiooxy group and a cyclooctadiene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-(rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene typically involves multiple steps, starting with the preparation of the rhodiooxy group and the cyclooctadiene moiety separately. These components are then combined under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities for commercial applications.
化学反応の分析
Types of Reactions
(3Z)-4-(Rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The rhodiooxy group and cyclooctadiene moiety can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce various reduced forms.
科学的研究の応用
(3Z)-4-(Rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3Z)-4-(Rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene involves its interaction with specific molecular targets and pathways. The rhodiooxy group and cyclooctadiene moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to (3Z)-4-(Rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene include other rhodiooxy-containing compounds and cyclooctadiene derivatives. These compounds share some structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of the rhodiooxy group and cyclooctadiene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H20O2Rh |
|---|---|
分子量 |
311.20 g/mol |
IUPAC名 |
cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3; |
InChIキー |
BUYVJWVYKPKZEX-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


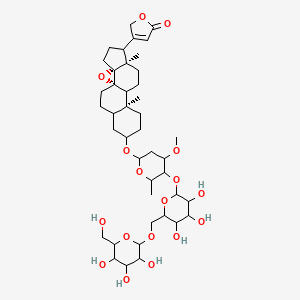
![3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147186.png)
![4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15147189.png)
![1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]](/img/structure/B15147196.png)


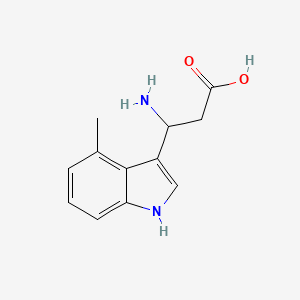
![Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate](/img/structure/B15147214.png)
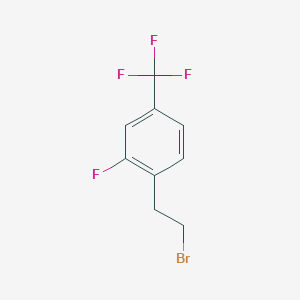
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15147225.png)

![3-[5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15147233.png)
![11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one](/img/structure/B15147246.png)
